Cas no 71609-79-5 (14-ACETYLVIRESCENINE)

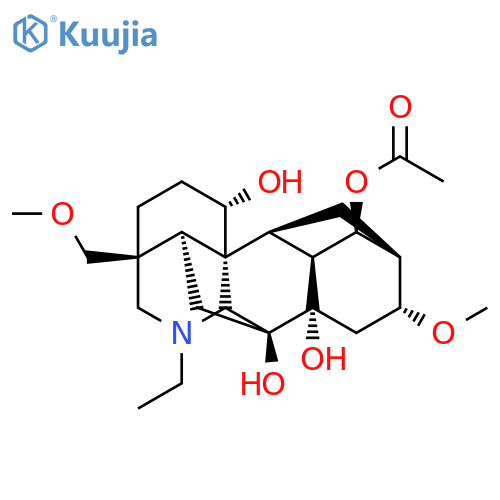

14-ACETYLVIRESCENINE structure

商品名:14-ACETYLVIRESCENINE

14-ACETYLVIRESCENINE 化学的及び物理的性質

名前と識別子

-

- 14-ACETYLVIRESCENINE

- Eldelidin

- Deltamine (6CI,7CI)

- [(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R)-11-Ethyl-8,9,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate

- ACETYLVIRESCENINE

- 71609-79-5

-

- インチ: InChI=1S/C25H39NO7/c1-5-26-11-22(12-31-3)7-6-18(28)25-15-8-14-16(32-4)9-23(29,19(15)20(14)33-13(2)27)24(30,21(25)26)10-17(22)25/h14-21,28-30H,5-12H2,1-4H3

- InChIKey: QAFUNFQLCIKXQS-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C[C@@]2(CC[C@H]([C@]34[C@H]1[C@](C[C@H]23)([C@]1([C@H]2[C@@H]4C[C@@H]([C@@H](C1)OC)[C@@H]2OC(=O)C)O)O)O)COC

計算された属性

- せいみつぶんしりょう: 465.27300

- どういたいしつりょう: 465.27265258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 33

- 回転可能化学結合数: 6

- 複雑さ: 855

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 12

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): 0.515

じっけんとくせい

- PSA: 108.69000

- LogP: 0.50070

14-ACETYLVIRESCENINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A189793-25mg |

14-Acetylvirescenine |

71609-79-5 | 25mg |

$ 219.00 | 2023-04-19 | ||

| TRC | A189793-10mg |

14-Acetylvirescenine |

71609-79-5 | 10mg |

$ 110.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-297973-10mg |

14-Acetylvirescenine from Delphinium sp., |

71609-79-5 | 10mg |

¥737.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-297973-10 mg |

14-Acetylvirescenine from Delphinium sp., |

71609-79-5 | 10mg |

¥737.00 | 2023-07-11 |

14-ACETYLVIRESCENINE 関連文献

-

1. An overview of the chemical constituents from the genus Delphinium reported in the last four decadesTianpeng Yin,Le Cai,Zhongtao Ding RSC Adv. 2020 10 13669

-

Atta-ur-Rahman,M. Iqbal Choudhary Nat. Prod. Rep. 1999 16 619

71609-79-5 (14-ACETYLVIRESCENINE) 関連製品

- 7633-69-4(CONDELPHINE)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量